3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol
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Overview
Description
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3-aminopropan-1-ol. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate to facilitate the substitution reaction . The reaction conditions usually involve refluxing the mixture to achieve high yields.
Industrial Production Methods
For industrial-scale production, the process may be optimized using continuous flow reactors or microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation has been shown to significantly reduce reaction times while maintaining high product purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dioxane, dichloroethane.
Bases: Sodium carbonate, potassium carbonate.
Conditions: Reflux, microwave irradiation
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield a triazine derivative with an amino group, while substitution with an alcohol can yield an ether derivative .
Scientific Research Applications
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol has several scientific research applications, including:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to form stable derivatives with biological activity.
Materials Science: It is used in the synthesis of polymers and resins, providing enhanced stability and resistance to degradation.
Biological Research: The compound is used in molecular biology for the modification of biomolecules and the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol involves its interaction with nucleophilic sites in biological molecules. The triazine ring can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes, leading to the inhibition of their activity . This property is exploited in the development of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-6-chloro-1,3,5-triazine: Similar in structure but with methoxy groups instead of amino and hydroxyl groups.
1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene: Contains a pyrene moiety, making it useful in fluorescence studies.
Uniqueness
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H8Cl2N4O |
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Molecular Weight |
223.06 g/mol |
IUPAC Name |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C6H8Cl2N4O/c7-4-10-5(8)12-6(11-4)9-2-1-3-13/h13H,1-3H2,(H,9,10,11,12) |
InChI Key |
GIXZRCZEZPOECW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC1=NC(=NC(=N1)Cl)Cl)CO |
Origin of Product |
United States |
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